4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one
CAS No.: 60655-93-8
Cat. No.: VC2039658
Molecular Formula: C10H11ClN2O
Molecular Weight: 210.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60655-93-8 |
|---|---|
| Molecular Formula | C10H11ClN2O |
| Molecular Weight | 210.66 g/mol |
| IUPAC Name | 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C10H11ClN2O/c11-7-1-3-9(4-2-7)13-6-8(12)5-10(13)14/h1-4,8H,5-6,12H2 |
| Standard InChI Key | ZVAQQYUVQZKQDJ-UHFFFAOYSA-N |
| SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)Cl)N |
| Canonical SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)Cl)N |
Introduction
Chemical Identity and Basic Properties
4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one is characterized by a five-membered pyrrolidinone ring with an amino group at the C-4 position and a 4-chlorophenyl group attached to the nitrogen of the pyrrolidinone. This structural arrangement contributes to its unique chemical and pharmacological properties that make it valuable in scientific research.
The compound exists in both free base form and as a hydrochloride salt, with the latter being commonly used in research applications due to enhanced solubility and stability profiles. The basic identifying information for the compound is summarized in the following table:
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| CAS Number | 60655-93-8 | 1177345-96-8 |
| Molecular Formula | C₁₀H₁₁ClN₂O | C₁₀H₁₂Cl₂N₂O |
| Molecular Weight | 210.66 g/mol | 247.12 g/mol |
| IUPAC Name | 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one | 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride |
| InChI | InChI=1S/C10H11ClN2O/c11-7-1-3-9(4-2-7)13-6-8(12)5-10(13)14/h1-4,8H,5-6,12H2 | InChI=1S/C10H11ClN2O.ClH/c11-7-1-3-9(4-2-7)13-6-8(12)5-10(13)14;/h1-4,8H,5-6,12H2;1H |
| InChI Key | ZVAQQYUVQZKQDJ-UHFFFAOYSA-N | IVCPWUZGCDFDMO-UHFFFAOYSA-N |
| SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)Cl)N | C1C(CN(C1=O)C2=CC=C(C=C2)Cl)N.Cl |
Structural Characteristics
The structure of 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one features several key components that define its chemical behavior and reactivity:
Pyrrolidinone Core
The pyrrolidinone ring is a five-membered lactam (cyclic amide) that serves as the central structural element. This heterocyclic core contributes to the molecule's three-dimensional structure and provides a specific spatial arrangement of functional groups. The non-planarity of this ring increases the compound's three-dimensional coverage, which can be important for biological activity and molecular recognition.
Functional Groups
The compound contains several functional groups that contribute to its chemical properties:
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The amide (lactam) group in the pyrrolidinone ring is capable of participating in hydrogen bonding as a hydrogen bond acceptor.
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The primary amino group at the C-4 position can act as both a hydrogen bond donor and acceptor and is susceptible to various chemical transformations.
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The chlorophenyl group introduces lipophilicity and potential for specific interactions in biological systems.
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The chlorine atom on the phenyl ring can influence the compound's electronic distribution and serves as a potential site for nucleophilic substitution reactions .
Physical Properties
The physical properties of 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one are critical for understanding its behavior in different environments and for developing methods for its synthesis, purification, and application.
While specific data on the free base form is limited in the provided sources, related compounds provide insight into the likely physical characteristics:
For comparison, the related compound 4-(4-Chlorophenyl)-2-pyrrolidinone has a melting point of 115-117°C and shows slight solubility in chloroform, ethanol, and methanol .
Synthesis and Preparation Methods
The synthesis of 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one can be approached through several synthetic routes, drawing insight from the preparation of similar pyrrolidinone derivatives.
From Donor-Acceptor Cyclopropanes
Based on related compounds, one potential synthetic approach involves the use of donor-acceptor cyclopropanes. This method typically involves a Lewis acid-catalyzed reaction between a cyclopropane derivative and an appropriate amine, followed by cyclization to form the pyrrolidinone ring .
The general synthetic sequence might involve:
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Reaction of a suitable cyclopropane with an amine in the presence of a Lewis acid catalyst (e.g., Ni(ClO₄)₂·6H₂O or Y(OTf)₃)
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Formation of an acyclic intermediate
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Cyclization to form the pyrrolidinone ring
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Introduction of the amino group at the 4-position
Alternative Approaches
Alternative synthetic routes might include:
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Modification of preformed pyrrolidinone rings
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Cyclization of appropriate linear precursors containing both the chlorophenyl and amino functionalities
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Functional group transformations on related pyrrolidinone derivatives
Chemical Reactivity
The reactivity of 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one is determined by its functional groups and can be predicted based on general organic chemistry principles and the behavior of similar compounds.
Amino Group Reactivity
The primary amino group at the 4-position can participate in various reactions:
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Acylation to form amides
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Alkylation to form secondary or tertiary amines
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Conversion to diazonium salts followed by further transformations
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Oxidation to form nitroso or nitro derivatives
Carbonyl Group Reactivity
The lactam carbonyl can undergo:
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Reduction to form the corresponding hydroxyl derivative
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Nucleophilic addition reactions
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Hydrolysis under harsh conditions to open the ring
Chlorophenyl Group Reactivity
The chlorine atom on the phenyl ring can be involved in:
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Nucleophilic aromatic substitution reactions
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Metal-catalyzed coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig reactions)
Biological and Pharmacological Properties
Compounds containing the pyrrolidinone scaffold have demonstrated diverse biological activities, suggesting potential pharmacological applications for 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one.
Structural Relationship to GABA Analogs
The pyrrolidinone structure in this compound can be considered as a cyclic analog of gamma-aminobutyric acid (GABA), which is the primary inhibitory neurotransmitter in the central nervous system . This structural similarity suggests potential activity in neurological pathways.
Research Applications
4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one has several potential applications in scientific research due to its unique structure and properties.
Medicinal Chemistry
In medicinal chemistry, this compound may serve as:
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A structural scaffold for the development of novel bioactive compounds
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A building block in drug discovery programs
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A probe for investigating specific biochemical pathways
Synthetic Organic Chemistry
In synthetic chemistry, the compound can be utilized as:
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An intermediate for the synthesis of more complex molecules
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A model compound for studying the reactivity of functionalized pyrrolidinones
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A starting material for the development of new chemical methodologies
Comparison with Related Compounds
To better understand the unique properties of 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one, a comparison with structurally related compounds is valuable.
The presence of the amino group at the C-4 position in 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one distinguishes it from other related pyrrolidinones and contributes to its unique chemical reactivity and potential biological activity.
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